MFCD02959102
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Overview
Description
MFCD02959102 is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02959102 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve nucleophilic substitution reactions, where a nucleophile replaces a leaving group on a carbon atom.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, often involving continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets industry standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions
MFCD02959102 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: A common reaction where one functional group is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions of this compound are influenced by the choice of reagents and conditions. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD02959102 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD02959102 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the application, but common targets include proteins and nucleic acids.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c17-9-11(16-19-14-6-1-2-7-15(14)20-16)10-18-12-4-3-5-13(8-12)21(22)23/h1-8,10,18H,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKNYPIBQKQDIU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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